molecular formula C10H7BrFNO B13684656 4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Katalognummer: B13684656
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: YXWWDGGNVAWAAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier MFCD22557975 is known as 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one. This compound is a member of the spiroindoline family, which is characterized by a unique spirocyclic structure. The presence of bromine and fluorine atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopropane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization and Ring-Opening: The spirocyclic structure allows for cyclization and ring-opening reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-7-chlorospiro[cyclopropane-1,3-indolin]-2-one
  • 4-Bromo-7-methylspiro[cyclopropane-1,3-indolin]-2-one
  • 4-Fluoro-7-methylspiro[cyclopropane-1,3-indolin]-2-one

Uniqueness

4-Bromo-7-fluorospiro[cyclopropane-1,3-indolin]-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These halogen atoms enhance its reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H7BrFNO

Molekulargewicht

256.07 g/mol

IUPAC-Name

4-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-5-1-2-6(12)8-7(5)10(3-4-10)9(14)13-8/h1-2H,3-4H2,(H,13,14)

InChI-Schlüssel

YXWWDGGNVAWAAT-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3=C(C=CC(=C3NC2=O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.